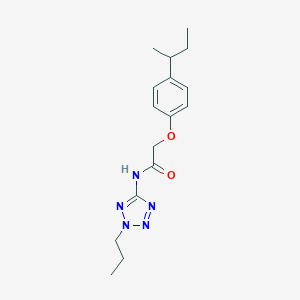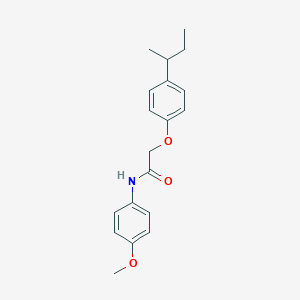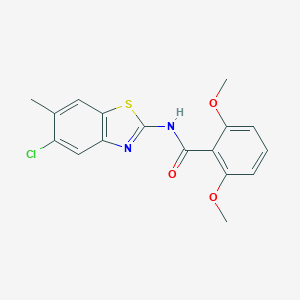
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-methoxy-3-methyl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-methoxy-3-methyl-benzamide, commonly known as CMH-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CMH-1 is a selective inhibitor of the proteasome, a complex cellular machinery responsible for the degradation of intracellular proteins.
作用机制
CMH-1 exerts its biological effects by selectively inhibiting the chymotrypsin-like activity of the proteasome, one of the three proteolytic activities of the proteasome. By inhibiting the proteasome, CMH-1 prevents the degradation of intracellular proteins, leading to the accumulation of misfolded or damaged proteins and ultimately inducing apoptosis or cell death.
Biochemical and Physiological Effects:
CMH-1 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, CMH-1 induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic pathway. In neurodegenerative disorders, CMH-1 reduces the accumulation of misfolded proteins and protects neurons from oxidative stress and inflammation. In autoimmune diseases, CMH-1 suppresses the activation of immune cells and reduces the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of CMH-1 is its high selectivity for the chymotrypsin-like activity of the proteasome, which minimizes off-target effects and toxicity. CMH-1 is also relatively easy to synthesize and purify, making it a cost-effective tool for laboratory experiments. However, CMH-1 has some limitations, including its low solubility in aqueous solutions and its potential to induce cytotoxicity at high concentrations.
未来方向
The potential therapeutic applications of CMH-1 are vast, and there is still much to be explored in terms of its mechanism of action and clinical efficacy. Some future directions for CMH-1 research include:
- Investigating the effects of CMH-1 in combination with other chemotherapeutic agents or targeted therapies in cancer treatment
- Exploring the potential of CMH-1 in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's disease
- Investigating the role of CMH-1 in regulating immune cell function and its potential as a therapeutic target for autoimmune diseases
- Developing more potent and selective proteasome inhibitors based on the structure of CMH-1
- Investigating the potential of CMH-1 as a tool for studying the role of the proteasome in cellular processes and disease pathogenesis.
In conclusion, CMH-1 is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selective inhibition of the proteasome and its wide range of biochemical and physiological effects make it a valuable tool for laboratory experiments and a promising candidate for clinical development.
合成方法
The synthesis of CMH-1 involves a series of chemical reactions, starting with the condensation of 3-chloro-4-morpholin-4-yl-phenylamine and 2-methoxy-3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of purification steps, including crystallization and chromatography, to obtain the final product in high yield and purity.
科学研究应用
CMH-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, CMH-1 has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In neurodegenerative disorders, CMH-1 has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein and tau, by inhibiting the proteasome-mediated degradation of these proteins. In autoimmune diseases, CMH-1 has been shown to suppress the activation of immune cells by inhibiting the proteasome-mediated degradation of key signaling proteins.
属性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-4-3-5-15(18(13)24-2)19(23)21-14-6-7-17(16(20)12-14)22-8-10-25-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,23) |
InChI 键 |
RWPZHOVOCHFJTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)
![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)



![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)


![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)

